2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide
Description
Properties
Molecular Formula |
C24H23N5O3S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N5O3S/c1-31-21-10-6-5-9-20(21)23-27-28-24(29(23)25)33-16-22(30)26-18-11-13-19(14-12-18)32-15-17-7-3-2-4-8-17/h2-14H,15-16,25H2,1H3,(H,26,30) |
InChI Key |
SSLRFLPFDWHPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s activity and properties can be contextualized by comparing it to analogs with variations in the triazole ring and acetamide substituents (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
Anti-Inflammatory Activity
- The target compound’s 2-methoxyphenyl and benzyloxy groups may synergize to enhance anti-inflammatory effects. In , a pyridyl-substituted analog (AS111) outperformed diclofenac, suggesting that aromatic substituents with H-bonding capacity (e.g., pyridyl, methoxy) improve activity .
Antimicrobial Activity
- Triazole derivatives with pyridinyl () or halogenated aryl groups () show broad-spectrum antimicrobial effects. The target compound’s 2-methoxyphenyl and benzyloxy substituents, being electron-donating, may reduce activity compared to electron-withdrawing groups (e.g., nitro in AM31) but could improve penetration into lipid-rich microbial membranes .
Receptor Modulation
- Insect odorant receptor agonists like VUAA1 () share a triazole-acetamide scaffold but feature pyridinyl and ethyl groups absent in the target compound. This suggests that substituent polarity and size critically influence receptor specificity .
Pharmacokinetic and Drug-Likeness Considerations
- The target compound’s molecular weight (412.468 Da) and logP (estimated >3 due to benzyloxy) align with Lipinski’s rules but may pose challenges for solubility. Analogs with pyridinyl or hydroxyl groups (e.g., AM31) exhibit better aqueous solubility but shorter half-lives due to metabolic susceptibility .
- The benzyloxy group may increase metabolic stability compared to smaller alkoxy substituents but could hinder excretion .
Q & A
Q. What protocols assess environmental and toxicological risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
